N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide
Description
The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide features a quinoline-2-carboxamide backbone substituted with a 3-methyl-1,2,4-oxadiazole methyl group. This structure combines the aromatic quinoline system, known for its pharmacological versatility, with the oxadiazole ring, a heterocyclic motif recognized for enhancing metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-16-13(20-18-9)8-15-14(19)12-7-6-10-4-2-3-5-11(10)17-12/h2-7H,8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMSAINPJYSYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and certain types of cancer. Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide exerts its effects involves interaction with specific molecular targets. The quinoline core is known to intercalate with DNA, disrupting normal cellular processes. Additionally, the oxadiazole moiety may interact with enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Structural Analogs: Quinoline Carboxamides with Varied Substituents
N-(1,3-Benzodioxol-5-yl)quinoline-3-carboxamide (Compound 52) and N-(1,3-Benzodioxol-5-yl)quinoline-5-carboxamide (Compound 53)
- Structure: These compounds replace the oxadiazole methyl group with a 1,3-benzodioxol substituent at the quinoline-3 or -5 positions .
- Physical Properties :
- The benzodioxol group may enhance π-π stacking interactions with biological targets but could reduce metabolic stability compared to oxadiazole .
Navacaprant (WHO Recommended INN: List 90)
- Structure: A complex derivative containing the 3-methyl-1,2,4-oxadiazol-5-yl group attached to a fluorinated quinoline core, further modified with a piperidine and oxane (tetrahydropyran) moiety .
- Molecular Formula : C₂₅H₃₂FN₅O₂.
- Pharmacological Relevance: As an International Nonproprietary Name (INN) candidate, navacaprant likely targets central nervous system (CNS) receptors, with the oxadiazole group contributing to blood-brain barrier penetration .
Thioether-Linked Analogs (e.g., Compound 45 in )
- Structure: N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide replaces the amide linkage with a thioether bridge .
- Functional Impact : Thioethers may improve lipophilicity but are prone to oxidative metabolism compared to the more stable amide bond in the target compound .
Functional Comparison: Substituent Effects on Bioactivity
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